molecular formula C11H8F6O3 B14063246 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14063246
M. Wt: 302.17 g/mol
InChI Key: RMDLQFFGGZVDDD-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3. It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O3/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

RMDLQFFGGZVDDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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